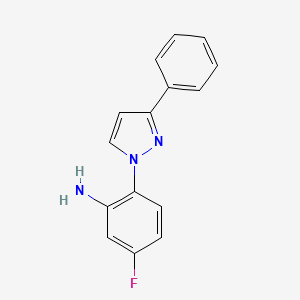

5-Fluoro-2-(3-phenyl-1H-pyrazol-1-yl)aniline

Description

5-Fluoro-2-(3-phenyl-1H-pyrazol-1-yl)aniline is a fluorinated aromatic amine featuring a pyrazole ring substituted with a phenyl group at the 3-position. The compound’s structure combines a fluorine atom on the aniline ring and a phenyl-pyrazole moiety, which may enhance its physicochemical properties and biological interactions.

Structure

3D Structure

Properties

Molecular Formula |

C15H12FN3 |

|---|---|

Molecular Weight |

253.27 g/mol |

IUPAC Name |

5-fluoro-2-(3-phenylpyrazol-1-yl)aniline |

InChI |

InChI=1S/C15H12FN3/c16-12-6-7-15(13(17)10-12)19-9-8-14(18-19)11-4-2-1-3-5-11/h1-10H,17H2 |

InChI Key |

HMOKSSOGHUISNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2)C3=C(C=C(C=C3)F)N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst System : CuI (10–15 mol%), 8-hydroxyquinoline (ligand, 15 mol%), K₂CO₃ (1.5 equiv) in DMSO at 120°C.

-

Regioselectivity : The reaction favors pyrazole N1-arylation due to electronic and steric effects.

Table 1 : Optimization of Ullmann Coupling Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 15 mol% CuI | Maximizes C–N bond formation |

| Ligand | 8-Hydroxyquinoline | Enhances catalytic activity |

| Temperature | 120°C | Balances rate and decomposition |

| Solvent | DMSO | Improves solubility of intermediates |

Palladium-Catalyzed Buchwald-Hartwig Amination

Buchwald-Hartwig amination offers a robust alternative for coupling aryl halides with pyrazole amines.

General Procedure

Mechanistic Insights

The reaction proceeds via oxidative addition of Pd(0) to the aryl bromide, followed by amine coordination and reductive elimination. Steric hindrance from the 3-phenyl group minimally affects efficiency due to ligand flexibility.

Pyrazole Ring Construction via Cyclocondensation

Building the pyrazole ring directly on the aniline core is a two-step strategy involving hydrazine intermediates.

Hydrazone Formation and Cyclization

-

Step 1 : 5-Fluoro-2-aminophenylhydrazine reacts with 3-phenylpropargyl aldehyde in acetic acid at reflux.

-

Step 2 : Cyclization via Vilsmeier-Haack reagent (POCl₃/DMF) yields the pyrazole ring.

Table 2 : Key Cyclization Parameters

| Reagent | Role | Optimal Quantity |

|---|---|---|

| POCl₃ | Cyclizing agent | 3.0 equiv |

| DMF | Solvent/Activator | 10 mL/mmol |

| Temperature | 80°C | Prevents side reactions |

Reductive Amination of Pyrazole Aldehydes

For derivatives with substituents on the aniline, reductive amination provides a flexible route.

Protocol Overview

Limitations

-

Requires pre-synthesized aldehyde intermediates.

Comparative Analysis of Methods

Table 3 : Method Comparison for Industrial Applicability

| Method | Advantages | Disadvantages | Scale-Up Feasibility |

|---|---|---|---|

| Ullmann Coupling | Low-cost catalysts | Long reaction times | Moderate |

| Buchwald-Hartwig | High yields, mild conditions | Expensive ligands | High |

| Cyclocondensation | Atom-economic | Multi-step synthesis | Low |

| Reductive Amination | Rapid, high purity | Dependent on aldehyde precursor | High |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the nitro group (if present in intermediates) or other reducible functionalities.

Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, or chemical reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Table 1: Synthesis Overview

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Cyclocondensation | Acetic acid, reflux | 65% |

| 2 | Reduction | LiAlH4, THF | 75% |

These methods allow for the efficient production of the compound with desired purity and yield.

Biological Activities

The compound exhibits a range of biological activities, making it a promising candidate for drug development:

- Antimicrobial Activity : Research indicates that 5-Fluoro-2-(3-phenyl-1H-pyrazol-1-yl)aniline has potent antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 2 µg/mL .

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, suggesting its use in treating inflammatory diseases .

- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through specific interactions with cellular targets .

| Activity Type | Target Organisms/Cells | MIC/IC50 Values |

|---|---|---|

| Antibacterial | E. coli, S. aureus | ≤ 2 µg/mL |

| Anti-inflammatory | Various inflammatory models | Not specified |

| Anticancer | Cancer cell lines | IC50 values varied |

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Antimicrobial Studies : A study demonstrated that derivatives of pyrazole exhibited significant growth inhibition against MRSA strains, highlighting the potential for developing new antibiotics .

- Cancer Research : Another study explored the anticancer effects of pyrazole derivatives, showing that modifications at specific positions can enhance activity against cancer cell lines .

- Inflammatory Disease Models : Research has indicated that certain derivatives can reduce inflammation markers in vitro, supporting their therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-phenyl-1H-pyrazol-1-yl)aniline in biological systems involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocycle Core Modifications

Triazole Analogs :

- 5-Fluoro-2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)aniline (MIC: 6.1 µM against S. aureus) replaces pyrazole with a triazole ring. The thiophene substituent enhances lipophilicity compared to phenyl, but the target compound’s phenyl group may offer better π-π stacking .

- 2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline dihydrochloride () highlights the role of triazole in stabilizing charge interactions, though pyrazole derivatives may provide superior metabolic stability due to reduced ring strain .

Pyrrole Analogs :

- 5-Fluoro-2-(1H-pyrrol-1-yl)aniline () substitutes pyrazole with pyrrole, reducing nitrogen count and altering electronic distribution.

Substituent Effects on the Pyrazole Ring

- 2-(4-Chloro-1H-pyrazol-1-yl)-5-fluoroaniline () replaces phenyl with chloro. Chlorine’s electronegativity increases polarity but reduces steric bulk, possibly lowering membrane permeability compared to the phenyl group in the target compound .

- 5-Fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline () introduces a methoxy linker, increasing molecular weight (221.24 g/mol) and flexibility. The direct attachment in the target compound likely improves rigidity and binding precision .

Fluorine Positioning and Bioactivity

Structural and Physicochemical Data Comparison

Key Research Findings

- Antibacterial Activity : Triazole analogs (e.g., 6.1 µMIC) outperform many pyrazole derivatives, but phenyl-pyrazole hybrids like the target compound may offer balanced lipophilicity and target engagement .

- Synthetic Accessibility : Pyrazole derivatives are often synthesized via nucleophilic substitution or cross-coupling (), whereas triazoles require click chemistry, complicating scalability .

- Fluorine Impact : The 5-fluoro position on the aniline ring optimizes electronic effects without steric hindrance, a feature shared with clinically active fluorinated drugs .

Biological Activity

5-Fluoro-2-(3-phenyl-1H-pyrazol-1-yl)aniline, with the CAS number 2101195-72-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 5-fluoro-2-(3-phenylpyrazol-1-yl)aniline

- Molecular Weight : 253.27 g/mol

- Molecular Formula : C15H13FN4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The pyrazole moiety is known for its ability to modulate enzyme activity and influence signaling pathways. Research indicates that compounds with similar structures often exhibit anti-inflammatory, anticancer, and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines. A study reported that pyrazole derivatives induced apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway, leading to cell cycle arrest and reduced proliferation rates .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. In a comparative study, compounds similar to this compound demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in mediating inflammation. The selectivity index for COX inhibition was notably high, suggesting a favorable therapeutic profile .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored. Compounds exhibiting structural similarities to this compound were evaluated against various bacterial strains, showing promising results in inhibiting growth at micromolar concentrations .

Case Studies and Research Findings

Q & A

(Basic) What are the standard protocols for synthesizing 5-Fluoro-2-(3-phenyl-1H-pyrazol-1-yl)aniline?

Methodological Answer:

A general synthesis approach involves coupling a fluorinated aniline derivative with a substituted pyrazole under nucleophilic aromatic substitution conditions. For example:

Reagents : Use dry dioxane as a solvent, pyridine as a base, and a polyfluorocarboxylic acid anhydride or chloroanhydride as the acylating agent .

Procedure : React 6-amino-1,3-dialkyluracil (or analogous precursors) with the anhydride at room temperature overnight. Isolate the product via solvent evaporation, vacuum drying, and trituration with water .

Optimization : Adjust stoichiometry (e.g., 2 equiv. anhydride) and reaction time based on precursor reactivity. Monitor progress using TLC or HPLC.

(Basic) What characterization techniques are critical for verifying the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the presence of the fluorine substituent, pyrazole ring protons (δ 7.5–8.5 ppm), and aniline NH signals (δ 5.0–6.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (CHFN).

- Elemental Analysis : Validate purity (>95%) by comparing calculated vs. observed C/H/N/F percentages.

- HPLC : Use a C18 column with UV detection (254 nm) to assess purity and stability .

(Basic) What safety precautions are required when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation .

- Hazards : Classified as a skin/eye irritant (Category 2/2A). Avoid direct contact; rinse immediately with water for 15 minutes if exposed .

- Storage : Store in a cool, dry place (<25°C) under inert gas (e.g., N) to prevent degradation. Label containers with hazard warnings .

(Basic) How should researchers ensure compound stability during storage?

Methodological Answer:

- Degradation Prevention : Avoid prolonged storage. Conduct periodic stability checks via HPLC to detect decomposition products (e.g., hydrolyzed aniline derivatives) .

- Packaging : Use amber glass vials with PTFE-lined caps to minimize light and moisture exposure.

- Monitoring : Perform accelerated stability studies at 40°C/75% RH for 4 weeks to predict shelf-life under stress conditions .

(Advanced) How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction energetics, e.g., transition states for pyrazole-aniline coupling. Software like Gaussian or ORCA is recommended .

- Reaction Path Search : Apply the artificial force induced reaction (AFIR) method to identify low-energy pathways for fluorination or cyclization steps .

- Validation : Cross-reference computational predictions with experimental yields (e.g., optimizing solvent polarity or catalyst loading) .

(Advanced) What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Multi-Technique Correlation : Combine F NMR (to confirm fluorine position) with IR spectroscopy (to detect NH stretching vibrations at ~3400 cm).

- Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water) and perform X-ray diffraction to resolve ambiguities in substituent orientation.

- Statistical Analysis : Use Design of Experiments (DoE) to isolate variables causing spectral inconsistencies (e.g., pH, temperature) .

(Advanced) How can researchers investigate the compound’s degradation pathways?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions. Monitor degradation products via LC-MS.

- Mechanistic Probes : Use isotopic labeling (e.g., H or O) to trace hydrolysis or oxidation pathways.

- Kinetic Modeling : Apply first-order kinetics to calculate degradation rate constants and activation energies .

(Advanced) What methodologies assess the compound’s potential in drug discovery?

Methodological Answer:

- Bioactivity Screening : Use in vitro assays (e.g., kinase inhibition or antimicrobial activity) with dose-response curves (IC determination).

- ADME Studies :

- Solubility : Shake-flask method in PBS (pH 7.4).

- Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS.

- SAR Analysis : Synthesize analogs (e.g., varying phenyl or pyrazole substituents) and correlate structural changes with activity trends .

(Advanced) How can reaction engineering improve scalability for this compound?

Methodological Answer:

- Flow Chemistry : Use microreactors to enhance heat/mass transfer during exothermic steps (e.g., fluorination).

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

- Membrane Separation : Apply nanofiltration to isolate the product from byproducts without column chromatography .

(Advanced) What statistical approaches minimize experimental variability in synthesis?

Methodological Answer:

-

Factorial Design : Use a 2 factorial matrix to test variables (temperature, catalyst loading, solvent ratio). Example:

Variable Low Level High Level Temperature 25°C 50°C Catalyst (mol%) 1% 5% Solvent Ratio 1:1 3:1 -

Response Surface Methodology (RSM) : Optimize yield and purity using central composite design .

-

ANOVA : Identify significant factors (p < 0.05) contributing to variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.